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Compound of Interest

Compound Name: 2-Fluoro-3-methylbenzoic acid

Cat. No.: B1349807

A detailed examination of the crystal structures of 3-Fluoro-4-methylbenzoic acid and 2-Chloro-
6-fluorobenzoic acid, offering insights into the influence of substituent patterns on molecular
conformation and intermolecular interactions.

This guide provides a comprehensive comparison of the single-crystal X-ray diffraction
analyses of two halogenated benzoic acid derivatives: 3-Fluoro-4-methylbenzoic acid and 2-
Chloro-6-fluorobenzoic acid. While the crystal structure of 2-Fluoro-3-methylbenzoic acid is
not publicly available, this comparative study of its isomers and a related chloro-fluoro
derivative offers valuable structural insights for researchers, scientists, and drug development
professionals. The data presented herein, including crystallographic parameters and a
breakdown of intermolecular interactions, serves as a crucial resource for understanding
structure-property relationships in this class of compounds.

Crystallographic Data Summary

The crystallographic data for 3-Fluoro-4-methylbenzoic acid and 2-Chloro-6-fluorobenzoic acid
are summarized in the table below, highlighting the key differences in their crystal packing and
molecular geometry.
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3-Fluoro-4-methylbenzoic 2-Chloro-6-fluorobenzoic

Parameter . .
acid[1] acid[2]
Chemical Formula CsH7FO:2 C7H4CIFO2
Molecular Weight 154.14 g/mol 174.55 g/mol
Crystal System Monoclinic Monoclinic
Space Group P2i/c P2i/c
a (A) 3.8132 (5) 3.7655 (2)
b (A) 6.0226 (8) 13.9660 (7)
c (A 30.378 (4) 13.2300 (7)
a(°) 90 90
B(°) 92.50 (2) 98.034 (3)
y () 90 90
Volume (A3) 696.98 (16) 688.92 (6)
z 4 4
Temperature (K) 120 200
R-factor 0.054 0.032

Structural Analysis and Intermolecular Interactions

Both 3-Fluoro-4-methylbenzoic acid and 2-Chloro-6-fluorobenzoic acid exhibit the classic
carboxylic acid dimer motif, forming centrosymmetric pairs through strong O—H---O hydrogen
bonds in the crystal lattice.[1][2]

In the crystal structure of 3-Fluoro-4-methylbenzoic acid, the molecule is nearly planar, with a
small dihedral angle of 6.2(1)° between the benzene ring and the carboxyl group.[1] The
primary intermolecular interaction is the formation of dimers via O—H:-:-:O hydrogen bonding.[1]

Conversely, 2-Chloro-6-fluorobenzoic acid shows a more pronounced deviation from planarity.
[2] The carboxylic acid group is twisted out of the plane of the phenyl ring, with a dihedral angle
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of 47.83 (6)° between the least-squares planes of the carboxyl group and the carbocycle with
its halogen substituents.[2] This significant twist is likely due to steric hindrance from the two
ortho-substituents. The crystal packing is characterized by the formation of carboxylic acid
dimers through O—H---O hydrogen bonds.[2] These dimers are further connected by C—H---F
interactions, forming undulating sheets.[2] The C—C—C bond angles within the aromatic ring
of 2-Chloro-6-fluorobenzoic acid show a notable range from 116.11 (14)° to 123.96 (15)°, with
the largest and smallest angles being adjacent, indicative of ring strain imposed by the
substituents.[2]

The comparison of these two structures underscores the profound impact of the position and
nature of halogen and methyl substituents on the molecular conformation and the resulting
crystal packing.

Experimental and Computational Methodologies

The structural data presented in this guide are typically obtained through a combination of
experimental and computational techniques. A general workflow for such an analysis is outlined
below.
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General Workflow for Crystal Structure Analysis
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General workflow for crystal structure analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides
precise information about the three-dimensional arrangement of atoms in a crystal.[3][4][5] The
process involves the following key steps:

o Crystal Growth: High-quality single crystals of the compound are grown, typically with
dimensions in the range of 0.1-0.3 mm.[6]

o Data Collection: The crystal is mounted on a goniometer in a diffractometer.[6] A
monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction
patterns from various orientations.[3]
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« Structure Solution and Refinement: The collected diffraction data are processed to determine
the unit cell dimensions and space group.[5][6] The atomic positions are then determined
and refined to generate a final crystal structure model.[6]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular
interactions within a crystal lattice.[7][8][9] The Hirshfeld surface of a molecule is constructed
by partitioning the space in the crystal into regions where the electron density of the
promolecule dominates that of the procrystal.[8] Different properties can be mapped onto this
surface to highlight various types of intermolecular contacts.

Hirshfeld Surface Analysis Workflow

Crystallographic Information File (CIF)

CrystalExplorer Software

Generate Hirshfeld Surface

:

Generate 2D Fingerprint Plots

Analyze Intermolecular Interactions

Click to download full resolution via product page

Workflow for Hirshfeld surface analysis.

Density Functional Theory (DFT) Calculations
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Density functional theory is a computational quantum mechanical modeling method used to
investigate the electronic structure of many-body systems.[10][11] In the context of molecular
crystals, DFT calculations can be used to optimize crystal structures, calculate lattice energies,
and analyze intermolecular interaction energies, providing a theoretical complement to
experimental X-ray diffraction data.[10][11] These calculations are typically performed using
specialized software packages.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1349807?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

